![molecular formula C29H26N4O8S B2391987 N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide CAS No. 896705-95-6](/img/structure/B2391987.png)
N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide is a useful research compound. Its molecular formula is C29H26N4O8S and its molecular weight is 590.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide is a complex organic compound with potential therapeutic applications. Its structural components suggest possible interactions with biological systems, particularly in cancer treatment and enzyme inhibition.
Chemical Structure and Properties
The compound features a benzodioxole moiety, which is known for its biological activity. The molecular formula is C21H19N3O4 with a molecular weight of 377.39 g/mol. The presence of various functional groups enhances its potential biological activity.
Biological Activity Overview
Research indicates that compounds containing benzodioxole structures exhibit significant biological activities, particularly in anticancer and enzyme inhibition contexts. This section reviews the biological activities associated with the compound .
Anticancer Activity
Recent studies have shown that derivatives of benzodioxole can exhibit cytotoxic effects against various cancer cell lines. For example:
- Study on Cytotoxic Effects : A study synthesized several benzodioxole derivatives and evaluated their effects on A549 (human lung adenocarcinoma) and C6 (rat glioma) cell lines. The most effective compound demonstrated significant inhibition of DNA synthesis and induced apoptosis in these cancer cells, suggesting a strong anticancer potential .
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound 5 | A549 | 12.5 | Induces apoptosis |
Compound 5 | C6 | 15.0 | Disrupts mitochondrial potential |
Enzyme Inhibition
The compound's structure suggests potential inhibitory effects on cholinesterases, which are important for neurotransmission regulation.
- Cholinesterase Inhibition : Some derivatives have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Notably, certain compounds showed higher potency against AChE than BuChE, indicating selective inhibition that could be beneficial in treating conditions like Alzheimer's disease .
Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
---|---|---|
Compound 10 | 108.0 ± 3.53 | 205.0 ± 5.0 |
Compound 5 | No activity | No activity |
Mechanistic Insights
The mechanisms underlying the anticancer effects of this compound may involve:
- Induction of Apoptosis : The compound has been shown to increase both early and late apoptosis in cancer cells.
- Disruption of Mitochondrial Membrane Potential : This leads to increased reactive oxygen species (ROS) production, contributing to cell death.
- Inhibition of DNA Synthesis : The compound's interaction with DNA synthesis pathways further supports its role as an anticancer agent .
Case Studies
Several case studies highlight the efficacy of related compounds:
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N4O8S/c1-37-19-5-3-18(4-6-19)31-27(35)14-42-29-32-21-12-25-24(40-16-41-25)11-20(21)28(36)33(29)9-8-26(34)30-13-17-2-7-22-23(10-17)39-15-38-22/h2-7,10-12H,8-9,13-16H2,1H3,(H,30,34)(H,31,35) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUDJWIPVFITEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CCC(=O)NCC5=CC6=C(C=C5)OCO6)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N4O8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.